Bromomethyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

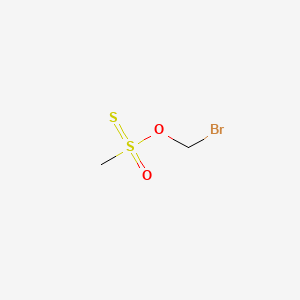

Bromomethyl Methanethiosulfonate is a chemical compound used in proteomics research . It is supplied by various chemical suppliers .

Synthesis Analysis

The synthesis of bromomethyl compounds has been discussed in various studies . For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N has been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as methyl methanethiosulfonate, has been determined in the gas phase from electron-diffraction data supplemented by ab initio (HF, MP2) and density functional theory (DFT) calculations using 6-31G(d), 6-311++G(d,p), and 6-311G(3df,3pd) basis sets .Chemical Reactions Analysis

A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts.科学的研究の応用

Medicinal Chemistry

Bromomethyl Methanethiosulfonate is used in the synthesis of various derivatives of thiophene, a class of heterocyclic compounds . These derivatives have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antithrombolytic Activity

Bromomethyl Methanethiosulfonate is used in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions . These synthesized compounds have been screened for their antithrombolytic activity .

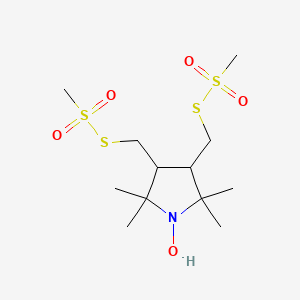

Protein Function Study

Bromomethyl Methanethiosulfonate, similar to Methyl Methanethiosulfonate (MMTS), is a small compound that reversibly blocks cysteines and other sulfhydryl groups . This enables the study of enzyme activation and other protein functions . It converts sulfhydryl groups on cysteine side chains into -S-S-CH3 .

Biochemical Pathways

Bromomethyl Methanethiosulfonate is used to study biochemical pathways involving thiol-dependent enzymes . It reacts with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) .

Polymer Science

Bromomethyl Methanethiosulfonate is used in the synthesis of block copolymers . For example, it is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Material Science

Thiophene and its substituted derivatives, which can be synthesized using Bromomethyl Methanethiosulfonate, have applications in material science . They have attracted great interest in industry as well as academia .

作用機序

Safety and Hazards

将来の方向性

S-methyl methanethiosulfonate, a sulfur-containing volatile organic compound produced by plants and bacterial species, has recently been described to be an efficient anti-oomycete agent with promising perspectives for the control of the devastating potato late blight disease caused by Phytophthora infestans . This suggests potential future directions for the use of similar compounds like Bromomethyl Methanethiosulfonate.

特性

IUPAC Name |

bromomethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO2S2/c1-7(4,6)5-2-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFNLHWSZJUFTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)